molecular formula C9H9BrO B13509482 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B13509482
M. Wt: 213.07 g/mol
InChI Key: QZGSUYNCTBFYLI-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is a brominated dihydrobenzofuran derivative of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its wide range of profound physiological and chemotherapeutic properties . This specific bromo- and methyl-substituted variant serves as a versatile synthetic intermediate or building block for the design and development of novel potentially therapeutic agents. Benzofuran derivatives, including dihydrobenzofuran structures, have been extensively researched for their diverse bioactivities. These compounds demonstrate potent biological properties such as antitumor, antimicrobial, antihyperglycemic, analgesic, anti-inflammatory, antiviral, and antipyretic activities . The bromine atom on the benzofuran core provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. The exploration of such derivatives is a vital strategy in the search for new bioactive molecules to address challenges like multidrug resistance in bacteria and cancer . This product is intended for research applications as a chemical building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-3-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H9BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6H,5H2,1H3

InChI Key

QZGSUYNCTBFYLI-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 3 Methyl 2,3 Dihydro 1 Benzofuran and Its Derivatives

Strategic Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran (B6236528) reveals several key disconnections that form the basis for viable synthetic routes. The most logical and common strategies involve either constructing the dihydrobenzofuran core with the substituents already in place or forming the core first, followed by late-stage functionalization.

The primary disconnection involves the C-Br bond, suggesting a late-stage electrophilic bromination of a 3-methyl-2,3-dihydro-1-benzofuran precursor. This approach is often favored due to the activating nature of the ether oxygen on the aromatic ring, which can direct electrophilic substitution.

A second set of disconnections focuses on the formation of the dihydrofuran ring. This can be envisioned through an intramolecular cyclization, breaking the C-O bond or a C-C bond of the heterocyclic ring. A common precursor for such a strategy is a substituted 2-allylphenol (B1664045). This leads to two main forward-thinking synthetic strategies:

Direct Cyclization: This involves the cyclization of a pre-functionalized aromatic precursor, such as a 4-bromo-2-allylphenol derivative, to directly form the this compound structure.

Functionalization of a Pre-formed Core: This strategy involves the initial synthesis of 3-methyl-2,3-dihydro-1-benzofuran, followed by regioselective bromination at the 5-position of the aromatic ring.

Direct Cyclization Approaches to the 2,3-Dihydrobenzofuran (B1216630) Core

The construction of the 2,3-dihydrobenzofuran skeleton is a critical step in the synthesis of the target molecule. Various methodologies have been developed, ranging from classical intramolecular ring closures to modern transition-metal-catalyzed and organocatalytic strategies.

Intramolecular Ring Closure Reactions

Intramolecular cyclization of 2-allylphenol derivatives is a fundamental and widely used method for the synthesis of 2,3-dihydrobenzofurans. This approach typically involves the generation of a reactive intermediate that facilitates the ring-closing step. For instance, a light-driven protocol for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives has been reported, proceeding through a cascade process initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions.

Catalytic Cyclization Strategies (e.g., Palladium, Rhodium, Nickel)

Transition metal catalysis offers powerful and efficient methods for the construction of the 2,3-dihydrobenzofuran core, often with high levels of control over regioselectivity and stereoselectivity.

Palladium-Catalyzed Cyclizations: Palladium catalysis is extensively used for the synthesis of 2,3-dihydrobenzofurans. One notable strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenols, which allows for the coupling of readily available 2-allylphenol derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans. nih.gov These reactions can proceed in good yields and with high diastereoselectivities. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters provides another route to benzofuran-fused structures. nih.gov

Catalyst/ReagentsSubstrateProductYieldRef
Pd(dba)₂ / CPhos2-allylphenol and phenyl triflate2,3-dihydro-2-methyl-3-phenylbenzofuran85% nih.gov
Pd₂(dba)₃·CHCl₃ / N-Me-XuPhosAryl iodide-joined alkenes and o-alkynylanilinesPolycyclic dihydrobenzofurans84-97% nih.gov

Rhodium-Catalyzed Cyclizations: Rhodium catalysts have also proven effective in the synthesis of 2,3-dihydrobenzofuran derivatives. Rhodium-catalyzed C-H functionalization followed by annulation is a powerful tool for constructing this heterocyclic system. researchgate.net For example, a one-pot rhodium-catalyzed C–H functionalization/organocatalyzed oxa-Michael addition cascade reaction has been developed for the stereodivergent synthesis of diverse 2,3-disubstituted dihydrobenzofurans. acs.org

Catalyst/ReagentsSubstrateProductYieldRef
[RhCp*Cl₂]₂ / CsOAcImidazole-substituted allyloxy arylsImidazole-containing dihydrobenzofurans52-91% nih.gov
Rhodium catalyst / OrganocatalystArylvinyldiazoacetates and aminophenolsAsymmetric 2,3-dihydrobenzofuransup to 99% nih.gov

Nickel-Catalyzed Cyclizations: Nickel catalysis provides a cost-effective alternative to palladium and rhodium for the synthesis of dihydrobenzofurans. Nickel-catalyzed arylative cyclizations of alkyne- and allene-tethered electrophiles using arylboron reagents have been developed. worktribe.com These reactions can proceed through different mechanistic pathways, offering unique reactivity. worktribe.com Additionally, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a viable method for constructing benzofuran (B130515) derivatives.

Catalyst/ReagentsSubstrateProductYieldRef
Ni(OTs)₂·6H₂O / (S,S)-Me-DuphosAlkyne-tethered ketoamidesα-hydroxy γ-lactams- researchgate.net
Ni(II) catalystAlkyne-tethered electrophiles and arylboron reagentsFunctionalized heterocycles- worktribe.com

Organocatalytic Methods for Ring Formation

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of 2,3-dihydrobenzofurans. These methods avoid the use of transition metals and often proceed under mild reaction conditions. A notable example is the use of chiral thiourea (B124793) catalysts in an asymmetric cascade reaction involving a Michael addition followed by an oxa-substitution to construct trans-2,3-dihydrobenzofurans. researchgate.net Proline derivatives have also been employed in one-pot organocatalytic approaches to synthesize optically active trans-2,3-disubstituted-2,3-dihydrobenzofurans. thieme-connect.com

CatalystReaction TypeProductEnantiomeric Excess (ee)Ref
Chiral ThioureaMichael addition/oxa-substitutiontrans-2,3-dihydrobenzofurans- researchgate.net
Proline derivativeFriedel–Crafts/cyclizationtrans-2,3-disubstituted-2,3-dihydrobenzofurans92-97% thieme-connect.com

Functionalization Strategies on Pre-formed Dihydrobenzofuran Skeletons

An alternative and often more convergent approach to this compound involves the synthesis of the 3-methyl-2,3-dihydro-1-benzofuran core followed by regioselective bromination.

Electrophilic Bromination at the 5-Position

The regioselectivity of electrophilic aromatic substitution on the benzofuran ring system is influenced by the electronic effects of the substituents. In the case of 3-methyl-2,3-dihydro-1-benzofuran, the ether oxygen atom is an activating, ortho-, para-directing group. The alkyl substituent at the 3-position has a minor electronic effect. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the oxygen atom, which are positions 7 and 5, respectively.

Generally, the para-position (position 5) is sterically more accessible than the ortho-position (position 7), leading to a preference for substitution at the 5-position. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or bromine in a suitable solvent. Theoretical analysis and experimental verification of electrophilic aromatic bromination on substituted aromatic systems support the prediction of high regioselectivity for the para-position in the presence of a strong activating group like an ether. nih.gov While direct studies on 3-methyl-2,3-dihydro-1-benzofuran are not extensively reported, the principles of electrophilic substitution on analogous systems like benzofuran suggest that bromination would preferentially occur at the position para to the oxygen. stackexchange.comechemi.com

Methylation at the 3-Position

The introduction of a methyl group at the C3 position of the 2,3-dihydro-1-benzofuran scaffold is a key structural modification. While direct methylation of the unsubstituted parent ring at this position is not extensively documented, several effective strategies accomplish this transformation through precursor modification or directed synthesis.

One plausible, though not widely exemplified, approach involves the deprotonation of a 2,3-dihydro-1-benzofuran derivative at the C3 position using a strong base, such as an organolithium reagent, to form a nucleophilic carbanion. This intermediate could then react with an electrophilic methylating agent like methyl iodide to install the desired methyl group. The feasibility of this reaction would depend on the acidity of the C3 proton, which can be influenced by substituents on the aromatic ring and at the C2 position.

Alternative and more established methods often incorporate the C3-methyl group during the cyclization process. For instance, the rearrangement of 2-alkyl-3-aryl-2,3-dihydrobenzofuran epoxides can lead to 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones, which are valuable precursors. arkat-usa.org Another strategy involves the rhodium(II)-catalyzed annulation to form 3-methylene-2,3-dihydrobenzofurans. researchgate.net Subsequent reduction of the exocyclic double bond would yield the 3-methyl-substituted dihydrobenzofuran. Furthermore, palladium-catalyzed hydro-furanization of unactivated olefins with α-alkynyl arylols has been reported for the synthesis of C3-alkylated benzofurans, providing another potential, albeit indirect, route. rsc.org

Stereoselective and Asymmetric Synthesis of Dihydrobenzofurans

Achieving stereocontrol in the synthesis of dihydrobenzofurans is crucial, particularly when generating chiral centers at the C2 and C3 positions. Both enantioselective and diastereoselective methods have been developed to address this challenge.

Chiral Catalyst and Auxiliary-Mediated Approaches

The use of chiral catalysts and auxiliaries has enabled significant progress in the asymmetric synthesis of 2,3-dihydrobenzofurans, providing access to enantiomerically enriched products. A variety of catalytic systems have been successfully employed.

Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, utilizing a cationic iridium complex with a chiral bisphosphine ligand, has been shown to produce 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp This method relies on a carbonyl group to direct the C-H activation for cyclization. nii.ac.jp Copper(I) complexes paired with chiral bis(oxazoline) (BOX) ligands are effective in catalyzing the reaction between 2-imino-substituted phenols and diazo compounds, yielding 2,3-dihydrobenzofurans that contain quaternary carbon stereocenters with good to excellent yields and enantioselectivities. organic-chemistry.org

Organocatalysis also presents a powerful tool. For example, chiral thiourea catalysts can mediate the asymmetric cascade reaction between ortho-hydroxy chalcone (B49325) derivatives and in-situ generated pyridinium (B92312) ylides to form trans-2,3-dihydrobenzofurans. Current time information in Santa Cruz, CA, US. Another innovative approach involves biocatalysis, where engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofuran scaffolds with exceptional purity. cnr.it Silver-catalyzed reactions have also been employed in the asymmetric synthesis of these heterocycles. jst.go.jp

Catalyst/Ligand SystemReaction TypeKey FeaturesEnantiomeric Excess (ee)
Cationic Iridium / Chiral BisphosphineIntramolecular HydroarylationCarbonyl-directed C-H activationHigh
Copper(I) / Bis(oxazoline) (BOX)Annulation with Diazo CompoundsForms quaternary stereocentersUp to 98%
Chiral ThioureaOrganocatalytic Cascade ReactionForms trans-2,3-disubstituted productsHigh
Engineered MyoglobinsBiocatalytic CyclopropanationHigh diastereo- and enantioselectivity (>99.9%)>99.9%
Silver(I) Complexes / Chiral LigandsCondensation ReactionDiastereoselective and enantioselectiveNot specified

Diastereoselective Control in Cyclization Reactions

Controlling the relative stereochemistry between substituents at the C2 and C3 positions is a key aspect of synthesizing complex dihydrobenzofurans. Diastereoselective control is often achieved during the crucial ring-forming cyclization step.

Phosphorus(III)-mediated formal [4+1]-cycloaddition of o-quinone methides with 1,2-dicarbonyls can produce 2,3-dihydrobenzofurans, where subtle steric interactions during the cycloannulation influence the stereoselectivity of the final product. beilstein-journals.org Similarly, the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines, catalyzed by silver(I) complexes, can proceed with high diastereoselectivity. jst.go.jp

Biocatalytic approaches, such as the use of engineered myoglobins for benzofuran cyclopropanation, have demonstrated exceptional control, leading to products with greater than 99.9% diastereomeric excess (de). cnr.it Copper-catalyzed intramolecular cyclization of oxonium ylides has also been reported as a highly diastereo- and enantioselective method for accessing 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters. nih.gov

MethodReaction TypeKey FeaturesDiastereomeric Ratio (dr) / Excess (de)
Phosphorus(III)-mediated [4+1]-CycloadditionAnnulationSteric interactions control selectivityModerate
Silver(I)-catalyzed CondensationCondensationProduces diastereomerically enriched productsHigh
Biocatalysis with Engineered MyoglobinsCyclopropanationHighly controlled stereoselective C-C bond formation>99.9% de
Copper-catalyzed Intramolecular CyclizationCyclization of Oxonium YlidesAccess to tetrasubstituted stereocentersHigh

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, aiming to reduce environmental impact through the use of safer solvents, alternative energy sources, and catalyst-free conditions.

Solvent-Free and Aqueous Reaction Conditions

Moving away from volatile organic solvents is a primary goal of green chemistry. The synthesis of benzofuran derivatives has been achieved under environmentally benign conditions, including in aqueous media. For instance, the synthesis of 2-aroylbenzofurans has been successfully performed in water, offering a green and convenient alternative to traditional methods. rsc.org The condensation of unprotected carbohydrates with various reagents in basic aqueous media to form functionalized furans highlights the potential of water as a solvent for heterocyclic synthesis. koreascience.kr

Additionally, catalyst-free protocols for the synthesis of 2,3-dihydrobenzofuran scaffolds have been developed. One such approach involves the reaction of substituted salicylaldehydes with sulfoxonium ylides in the absence of a catalyst, affording the products in high yields. nih.gov These methods reduce waste by eliminating the need for a catalyst and often simplify purification procedures. nih.gov

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has become a valuable tool in sustainable synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.

Microwave-assisted organic synthesis has been successfully applied to the rapid generation of 3-amino-2,3-dihydrobenzofuran analogues. organic-chemistry.org This technique has also been used to synthesize benzofuran-3(2H)-ones, providing a short and facile route to these important intermediates. Compared to conventional heating, microwave-assisted processes offer more convenient operation and higher efficiency.

Ultrasound irradiation is another green chemistry tool that promotes organic reactions through acoustic cavitation. This method has been used for the stereoselective synthesis of 2,3-dihydrobenzofuran appended chalcones at ambient temperature. The application of ultrasound can significantly shorten reaction times and allows for reactions to be carried out under neat (solvent-free) conditions. The synthesis of 2-substituted benzofurans has also been achieved via a one-pot sequential reaction under ultrasound irradiation, demonstrating the versatility of this technique.

TechniqueReaction/ProductAdvantagesReference Example
Microwave Irradiation3-Amino-2,3-dihydrobenzofuransRapid analogue generation, shorter reaction timesAcid-catalyzed epoxide opening followed by intramolecular substitution
Microwave IrradiationBenzofuran-3(2H)-onesFacile synthesis, higher yieldsCyclization of benzoate (B1203000) substrates
Ultrasound IrradiationDihydrobenzofuran-appended ChalconesShort reaction times, neat conditions, simple work-upCondensation of 2,3-dihydrobenzofuran-5-carbaldehyde and ketones
Ultrasound Irradiation2-Substituted BenzofuransOne-pot synthesis, good yieldsSequential C-C coupling and C-O bond formation

Mechanochemical Synthesis

Mechanochemistry is a branch of chemistry where chemical reactions are induced by mechanical energy, such as grinding, milling, or shearing, often in the absence of a solvent. isca.menumberanalytics.comnih.gov This technique is increasingly recognized as a form of green chemistry due to its potential to reduce solvent waste, lower energy consumption, and shorten reaction times compared to conventional solution-based methods. esciupfnews.comnih.gov The principles of mechanochemical reactions involve the direct conversion of mechanical energy into chemical energy, which can generate reactive intermediates and promote reactions by bringing reactants into close proximity and overcoming diffusion barriers. numberanalytics.comresearchgate.net

Despite the growing interest and application of mechanochemistry in various fields of organic synthesis, including the formation of heterocyclic compounds, specific methodologies for the synthesis of this compound via this technique are not yet documented in the scientific literature. Mechanochemical approaches are revolutionizing the synthesis of a wide range of organic compounds, from active pharmaceutical ingredients to complex materials. researchgate.netacs.org However, the application of ball milling or other mechanochemical techniques for the intramolecular cyclization or construction of the substituted dihydrobenzofuran ring system of the target compound remains an unexplored area of research. The potential advantages, such as enhanced reaction rates and solvent-free conditions, suggest that mechanochemistry could offer a promising and sustainable future route for the synthesis of this and related compounds. numberanalytics.com

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. acs.org While specific biocatalytic routes for the direct synthesis of this compound are not explicitly detailed, existing research on related structures highlights the significant potential of this methodology.

Hydroxylation for Precursor Synthesis:

A notable application of biocatalysis in the synthesis of brominated dihydrobenzofurans involves the microbial hydroxylation of precursors. For instance, the microbial hydroxylation of o-bromophenylacetic acid has been shown to yield 2-bromo-5-hydroxyphenylacetic acid. This hydroxylated intermediate is a crucial precursor for the synthesis of 4-bromo-2,3-dihydrobenzofuran. This transformation demonstrates the capability of enzymatic systems, likely involving cytochrome P450 monooxygenases, to perform regioselective hydroxylation on a brominated aromatic ring, which is a key step in building the dihydrobenzofuran scaffold. nih.govresearchgate.net Although this does not produce the exact target molecule, it establishes a proof-of-concept for using biocatalysis to create brominated dihydrobenzofuran cores.

Table 1: Biocatalytic Hydroxylation for Brominated Dihydrobenzofuran Precursor

Starting MaterialBiocatalyst TypeTransformationProductApplication
o-Bromophenylacetic acidMicrobial CellsHydroxylation2-Bromo-5-hydroxyphenylacetic acidIntermediate for 4-Bromo-2,3-dihydrobenzofuran synthesis

Enantioselective Synthesis using Hydrolases:

Another promising avenue for biocatalysis is in the asymmetric synthesis of chiral 2,3-dihydrobenzofurans. The 3-methyl group in this compound creates a chiral center. Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. ucc.ied-nb.info For example, the lipase-catalyzed kinetic resolution of dihydrobenzofuran-type neolignans has been successfully demonstrated through enantioselective acetylation. lookchem.com This approach involves the selective acylation of one enantiomer from a racemic mixture, allowing for the separation of the two. Similarly, enzyme-catalyzed dynamic kinetic resolution has been developed for the synthesis of chiral 2,3-dihydrobenzofuran esters from 2,3-dihydro-3-benzofuranols. acs.org Such strategies could be applied to a racemic mixture of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuranol to produce enantiomerically pure derivatives, which can then be converted to the target compound. The success of these resolutions is highly dependent on the choice of enzyme, solvent, and acylating agent. lookchem.com

Reaction Chemistry and Mechanistic Pathways of 5 Bromo 3 Methyl 2,3 Dihydro 1 Benzofuran

Reactivity of the Bromine Substituent at the 5-Position

The bromine atom at the 5-position of the benzofuran (B130515) ring is a key functional handle for molecular elaboration. As an aryl bromide, it readily participates in a variety of metal-catalyzed cross-coupling reactions and can be converted into organometallic intermediates through halogen-metal exchange, opening avenues for further functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran (B6236528) is an excellent substrate for these transformations. nih.govscienceopen.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org For this compound, this provides a direct route to 5-aryl or 5-vinyl derivatives. nih.govsemanticscholar.org

Heck Reaction: The Heck reaction forms a C-C bond between the aryl bromide and an alkene. ncsu.edu The mechanism is similar, beginning with oxidative addition of the aryl bromide to Pd(0). The resulting complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to give the substituted alkene product. This allows for the introduction of various alkenyl groups at the 5-position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net The process involves the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. acs.org Reductive elimination furnishes the 5-alkynyl-substituted dihydrobenzofuran. This method is highly efficient for creating C(sp²)-C(sp) bonds. nih.govacs.org

Reaction NameCoupling PartnerGeneral Product StructurePotential R GroupCatalyst System (Typical)
Suzuki-Miyaura R-B(OH)₂5-Aryl/vinyl-3-methyl-2,3-dihydro-1-benzofuranPhenyl, Pyridyl, VinylPd(PPh₃)₄, Na₂CO₃
Heck R-CH=CH₂5-Alkenyl-3-methyl-2,3-dihydro-1-benzofuran-COOEt, -Ph, -HPd(OAc)₂, P(o-tol)₃, Et₃N
Sonogashira R-C≡CH5-Alkynyl-3-methyl-2,3-dihydro-1-benzofuranPhenyl, TMS, -CH₂OHPdCl₂(PPh₃)₂, CuI, Et₃N

Direct nucleophilic aromatic substitution (SNAr) on the unactivated aryl bromide of this compound is generally not feasible due to the electron-rich nature of the benzene (B151609) ring. However, the bromine atom can be readily replaced after conversion to a more reactive intermediate via halogen-metal exchange. wikipedia.org

Halogen-metal exchange typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium (e.g., n-butyllithium or t-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride), at low temperatures. tcnj.eduorganic-chemistry.org This reaction is fast and efficient, converting the C-Br bond into a C-Li or C-MgBr bond. wikipedia.orgtcnj.edu The resulting organometallic species is a potent nucleophile and can be trapped with a wide variety of electrophiles to install new functional groups at the 5-position. This two-step sequence provides a powerful alternative to cross-coupling reactions for derivatization. mdpi.com

Step 1: ReagentIntermediate FormedStep 2: Electrophile (E+)Final Product
n-Butyllithium5-Lithio-3-methyl-2,3-dihydro-1-benzofuranCO₂ then H₃O⁺3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
n-Butyllithium5-Lithio-3-methyl-2,3-dihydro-1-benzofuranDMF3-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
n-Butyllithium5-Lithio-3-methyl-2,3-dihydro-1-benzofuranR₂C=O(3-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanol derivative
i-PrMgCl5-(Chloromagnesio)-3-methyl-2,3-dihydro-1-benzofuranI₂5-Iodo-3-methyl-2,3-dihydro-1-benzofuran
i-PrMgCl5-(Chloromagnesio)-3-methyl-2,3-dihydro-1-benzofuranAllyl bromide5-Allyl-3-methyl-2,3-dihydro-1-benzofuran

Transformations of the 2,3-Dihydrofuran (B140613) Ring System

The 2,3-dihydrofuran portion of the molecule also possesses distinct reactivity, allowing for transformations such as ring-opening, oxidation, reduction, and functionalization at its stereocenters.

The dihydrofuran ring is a cyclic ether and is susceptible to cleavage under certain conditions, particularly with strong acids. nih.gov Acid-catalyzed ring-opening can occur via protonation of the ether oxygen, followed by nucleophilic attack by a suitable nucleophile (e.g., water or an alcohol). This would lead to the formation of a 2-(4-bromo-2-hydroxyphenyl)propan-1-ol derivative. Lewis acids can also facilitate similar ring-opening and rearrangement cascades. nih.gov Such reactions are a key consideration in planning synthetic sequences where acidic conditions are employed.

The dihydrobenzofuran scaffold can undergo various oxidative transformations. Biomimetic oxidation studies on benzofurans have shown that the furan (B31954) ring can be epoxidized, leading to further rearrangement or ring-opened products like keto esters. mdpi.com While the C2-C3 bond in the subject molecule is saturated, oxidation can still occur at other positions. For instance, benzylic oxidation at the C-2 position could be possible if a suitable activating group were present. Under harsh oxidative conditions, cleavage of the ether bond or degradation of the aromatic ring could occur.

Reduction of the dihydrofuran ring itself is uncommon as it is already saturated. However, the aromatic portion of the molecule can be reduced. For example, a Birch reduction (dissolving metal in ammonia) could selectively reduce the benzene ring, yielding a non-aromatic cyclic diene, though this would be a drastic transformation of the core structure.

Direct functionalization of the C-2 and C-3 positions of the saturated dihydrofuran ring presents a synthetic challenge but offers opportunities for creating structural complexity. nih.gov

Functionalization at C-2: The C-2 position is adjacent to the ether oxygen, making the C-2 protons potentially acidic. Treatment with a strong base could facilitate deprotonation to form an anion, which could then be reacted with an electrophile. Furthermore, palladium-catalyzed reactions, such as the Tsuji-Trost reaction on related benzofuran-2-ylmethyl acetates, demonstrate that the C-2 position can be a site for nucleophilic attack, suggesting pathways for introducing diverse substituents. unicatt.it

Functionalization at C-3: The C-3 position bears a methyl group. While direct C-H activation at this site is difficult, radical-based reactions could potentially introduce functionality. For instance, radical bromination could occur at the tertiary C-3 position, installing a bromine atom that could be further displaced by nucleophiles. The stereochemical outcome of reactions at these chiral centers is a critical consideration for asymmetric synthesis. organic-chemistry.org

Reactivity of the Methyl Group at the 3-Position

The methyl group at the C-3 position of the 2,3-dihydrobenzofuran (B1216630) scaffold represents a site for potential functionalization. Its reactivity is influenced by the adjacent chiral center and the electronic properties of the benzofuran ring system. While direct studies on this compound are not extensively documented, analogous transformations on similar scaffolds provide insight into its potential for chemical modification.

The functionalization of the C-3 methyl group would likely proceed through pathways that can activate a C-H bond. These methods could include radical-mediated reactions or deprotonation-alkylation sequences.

Radical Halogenation: Free-radical bromination, using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), could selectively halogenate the methyl group to yield a 3-(bromomethyl) derivative. This benzylic-like position, adjacent to the aromatic ring system, is susceptible to radical stabilization, facilitating the reaction. The resulting brominated product would be a versatile intermediate for introducing a variety of nucleophiles.

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) or lithium diisopropylamide (LDA), could deprotonate the methyl group to form a carbanion. This nucleophilic species could then react with various electrophiles. However, the acidity of the methyl protons would be a critical factor, and competitive deprotonation at other sites on the aromatic ring could occur. The resulting anion could be quenched with electrophiles like alkyl halides, carbonyl compounds (aldehydes, ketones), or silyl (B83357) halides to introduce new functional groups.

The table below illustrates potential derivatization products from the functionalization of the 3-methyl group.

Reaction Type Reagent Potential Product
Free-Radical BrominationN-Bromosuccinimide (NBS), AIBN5-Bromo-3-(bromomethyl)-2,3-dihydro-1-benzofuran
Nucleophilic SubstitutionPotassium Cyanide (KCN)2-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)acetonitrile
Deprotonation-Alkylation1. n-BuLi 2. Iodomethane5-Bromo-3-ethyl-2,3-dihydro-1-benzofuran
Deprotonation-Aldol1. LDA 2. Benzaldehyde2-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)-1-phenylethan-1-ol

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. While specific studies on this compound are scarce, general methodologies for investigating reaction mechanisms in related heterocyclic systems can be applied.

Many syntheses of 2,3-dihydrobenzofurans employ transition metal catalysis. nih.gov For example, rhodium(III)-catalyzed C-H activation and annulation reactions are used to construct the dihydrobenzofuran core. organic-chemistry.org A plausible catalytic cycle for a hypothetical cross-coupling reaction at the bromide position would likely involve standard steps such as oxidative addition, transmetalation, and reductive elimination.

Hypothetical Palladium-Catalyzed Suzuki Coupling Cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide of this compound to form an arylpalladium(II) intermediate.

Transmetalation: An organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the C-C bond and regenerating the palladium(0) catalyst.

Detailed mechanistic studies would involve identifying the active catalyst, observing intermediates, and determining the rate-limiting step of the cycle.

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. princeton.eduepfl.ch By comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium), valuable information about the transition state can be obtained. princeton.edu

For instance, in a hypothetical reaction involving the functionalization of the 3-methyl group, a primary KIE (kH/kD > 1) would be expected if the C-H bond cleavage at the methyl group is the rate-limiting step. Computational modeling can further refine the understanding of the transition state structure based on experimental KIE values. ic.ac.uk

The table below presents hypothetical KIE values for potential reactions involving the 3-methyl group.

Reaction Isotopic Substitution Expected kH/kD Mechanistic Implication
Base-mediated DeprotonationCH ₃ → CD> 2C-H bond breaking is part of the rate-determining step.
Radical BrominationCH ₃ → CD> 2C-H bond abstraction is rate-determining.
Electrophilic Aromatic SubstitutionAromatic C-H → C-D ~ 1Aromatic C-H bond is not broken in the rate-determining step.

The direct detection and characterization of reactive intermediates are essential for confirming a proposed reaction mechanism. In the context of this compound chemistry, this could involve:

Spectroscopic Identification: Techniques like low-temperature NMR or EPR (for radical species) could be used to observe short-lived intermediates.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it specifically to form a stable, characterizable product. For example, if a carbanion is formed at the 3-methyl position, it could be trapped by a deuterated acid source (like D₂O) to confirm its existence.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the energies of potential intermediates and transition states, providing theoretical support for a proposed pathway.

In many syntheses of the dihydrobenzofuran ring, intermediates such as o-quinone methides or various organometallic species have been proposed or identified. nih.govorganic-chemistry.org For reactions involving the 5-bromo substituent, arylpalladium complexes would be key intermediates in cross-coupling reactions.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran (B6236528). Both ¹H and ¹³C NMR would provide critical information about the molecular framework.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would appear as distinct multiplets, with their chemical shifts and coupling constants influenced by the bromine atom and the dihydrofuran ring. The protons on the stereogenic centers of the dihydrofuran ring (at C2 and C3) and the methyl group at C3 would exhibit characteristic signals. For instance, in related 2,3-dihydrobenzofuran (B1216630) structures, the protons at C2 and C3 typically appear as multiplets in the range of 3.0-5.0 ppm. The methyl group protons would likely present as a doublet, coupling with the adjacent proton at C3.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms in the aromatic ring would resonate in the typical downfield region (around 110-160 ppm), with the carbon atom bonded to the bromine (C5) showing a characteristic shift. The aliphatic carbons of the dihydrofuran ring (C2 and C3) and the methyl group carbon would appear in the upfield region of the spectrum.

To definitively assign the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Cross-peaks would be observed between the proton at C3 and the protons of the methyl group, as well as between the protons at C2 and C3. This would confirm the connectivity within the dihydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of each carbon atom that has attached protons, such as C2, C3, C4, C6, C7, and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, this would be key in determining the relative stereochemistry (cis or trans) of the substituents on the dihydrofuran ring. For example, a NOE correlation between a proton at C2 and the methyl protons at C3 would suggest they are on the same face of the ring (cis configuration).

The dihydrofuran ring in 2,3-dihydro-1-benzofuran derivatives is not planar and can exist in different conformations, typically envelope or twist forms. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insights into the conformational flexibility of the ring and the energy barriers associated with ring inversion. Changes in the NMR lineshapes, such as broadening or coalescence of signals at different temperatures, would indicate that the molecule is undergoing conformational exchange on the NMR timescale. Analyzing these changes allows for the calculation of the thermodynamic parameters for the conformational equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron ionization (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, which is valuable for structural confirmation. A common fragmentation pathway for 2,3-dihydrobenzofurans involves the loss of the substituent at the 2- or 3-position. For the target molecule, characteristic fragments might include the loss of a methyl group ([M-CH₃]⁺) or cleavage of the dihydrofuran ring. The base peak in the mass spectrum of the related 2-methyl-2,3-dihydrobenzofuran is often the molecular ion, indicating a stable structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) at the C2 and C3 chiral centers without ambiguity, especially if anomalous dispersion is used. The analysis would also reveal the solid-state conformation of the dihydrofuran ring and detail any intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing. For example, crystal structures of related 5-bromo-benzofuran derivatives show the involvement of the bromine atom in Br···O halogen bonds, which can influence the supramolecular assembly. nih.govnih.govnih.gov

Parameter Example Value from a related 5-Bromo-benzofuran derivative nih.gov
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.4209 (1)
b (Å)8.9042 (1)
c (Å)10.8628 (1)
α (°)106.956 (1)
β (°)90.441 (1)
γ (°)108.900 (1)
Volume (ų)732.38 (1)

This table presents crystallographic data for a structurally related compound, 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran, to illustrate the type of information obtained from X-ray analysis. The values for this compound would be different.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration

Since this compound possesses two chiral centers (C2 and C3), it can exist as enantiomers and diastereomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying these stereoisomers in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. This property allows for the determination of enantiomeric excess and can be used to assign the absolute configuration of the molecule, often through comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or by applying established empirical rules for the 2,3-dihydro-1-benzofuran chromophore. Studies on related systems have shown that the helicity of the dihydrofuran ring dictates the sign of the Cotton effects in the CD spectrum, providing a basis for configurational assignment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the FT-IR spectrum would be expected to show:

Aromatic C-H stretching: Peaks typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks from the methyl and dihydrofuran ring protons would be observed just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of absorptions in the 1600-1450 cm⁻¹ region.

C-O-C stretching: Strong bands corresponding to the aryl-alkyl ether linkage, typically found in the 1270-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br stretching: A band in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful for studying the skeletal vibrations of the benzofuran (B130515) core. Together, these techniques provide a vibrational fingerprint of the molecule, confirming the presence of key structural motifs.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Isomer Separation

The rigorous analysis of this compound necessitates the use of advanced chromatographic techniques to ensure chemical purity and resolve its stereoisomers. Given the presence of a chiral center at the C3 position, the compound exists as a pair of enantiomers, (R)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran and (S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran. The separation and quantification of these enantiomers, along with the detection of any potential regioisomeric or process-related impurities, are critical for its characterization. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for these analytical challenges.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for the enantioselective separation of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.

Detailed Research Findings: Research on structurally similar 3-methyl-2,3-dihydrobenzofuran (B168772) derivatives demonstrates the efficacy of polysaccharide-based chiral stationary phases, such as those coated with derivatized cellulose (B213188) or amylose, for resolving enantiomers. For instance, columns like the Daicel Chiralcel series are frequently employed. nih.gov The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a non-polar solvent like hexane (B92381) blended with a polar modifier, such as isopropanol. nih.gov The ratio of these solvents is a key parameter that is adjusted to optimize the separation efficiency and resolution between the enantiomeric peaks. nih.gov

The enantiomeric ratio (er) is determined by integrating the peak areas of the two separated enantiomers in the chromatogram. Studies on analogous compounds have successfully achieved high enantiomeric ratios, often exceeding 99:1, showcasing the power of this technique for quantifying the enantiopurity of chiral dihydrobenzofurans. nih.gov

The following table details typical chiral HPLC conditions used for the separation of enantiomers of analogous 3-methyl-2,3-dihydrobenzofuran derivatives, illustrating the parameters that would be relevant for the analysis of this compound. nih.gov

Table 1: Chiral HPLC Separation Parameters for 3-Methyl-2,3-dihydrobenzofuran Analogs

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Times (min)
(R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)propan-2-oneDaicel Chiralcel IC10% Isopropanol in Hexane1.016.5 (minor), 18.4 (major)
(R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)hexan-2-oneDaicel Chiralcel OJ-35% Isopropanol in Hexane1.05.7 (major), 7.9 (minor)
(R)-2-(3-Methyl-2,3-dihydrobenzofuran-3-yl)-1-phenylethan-1-oneDaicel Chiralcel OJ-35% Isopropanol in Hexane1.012.0 (major), 17.0 (minor)

Data derived from studies on analogous compounds to illustrate the methodology. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to determine the purity of this compound and to identify and quantify any volatile impurities. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Detailed Research Findings: GC-MS is particularly effective for separating regioisomers that may arise during synthesis. For example, in the synthesis of related benzofuran structures, acylation can occur at different positions on the benzene ring, leading to a mixture of isomers. researchgate.net GC, with its high resolving power, can separate these closely related compounds, which are then unambiguously identified by their unique mass spectra. researchgate.net

For this compound, GC-MS analysis would confirm the compound's molecular weight via the molecular ion peak (M⁺). The isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, with two prominent peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The electron ionization (EI) mass spectrum would exhibit characteristic fragmentation patterns that aid in structural elucidation. Based on the analysis of the parent compound, 2,3-dihydro-2-methyl-benzofuran, likely fragmentation pathways for the target molecule would include:

Loss of a methyl group (-CH₃): Resulting in a significant [M-15]⁺ fragment.

Ring cleavage: Scission of the dihydrofuran ring, leading to characteristic fragments that help confirm the core structure. nist.gov

Loss of bromine (-Br): Formation of an [M-79/81]⁺ ion.

The following table outlines typical GC-MS parameters that would be employed for the analysis of such benzofuran derivatives. researchgate.netnist.gov

Table 2: Representative GC-MS Analytical Conditions for Benzofuran Derivatives

ParameterCondition
Gas Chromatograph (GC)
ColumnAgilent J&W VF-5ms (or similar non-polar capillary column)
Carrier GasHelium
Flow Rate1.0 mL/min
Injection ModeSplit
Temperature ProgramInitial temp: 50-100°C, ramp at 10-20°C/min to 300°C, hold
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole or Ion Trap
Scan Range40-500 m/z

Parameters are representative and based on standard methods for analyzing related aromatic heterocyclic compounds. researchgate.netnist.gov

By combining these advanced chromatographic techniques, a comprehensive analytical profile of this compound can be established, ensuring high purity and accurately determining the enantiomeric composition.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the molecular structure and behavior at the electronic level. For derivatives of benzofuran (B130515), DFT methods, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are commonly employed to study their structural and electronic characteristics. bhu.ac.inmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. For benzofuran derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. bhu.ac.in

Table 1: Hypothetical Frontier Molecular Orbital Data for 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran (B6236528)

Parameter Value (eV) Description
HOMO Energy - Energy of the Highest Occupied Molecular Orbital
LUMO Energy - Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap - Energy difference between HOMO and LUMO

Note: Specific values for this compound are not available in the searched literature and would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For related chalcone (B49325) derivatives containing a dihydrobenzofuran moiety, MEP analysis has been used to identify positive potential near hydrogen atoms and negative potential around electronegative atoms like oxygen. bhu.ac.in This analysis helps in understanding intermolecular interactions. bhu.ac.in

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule, including its various stable conformations and the energy barriers between them, is critical to its function and reactivity.

Conformational analysis of flexible molecules like this compound would involve systematic searches for low-energy conformers. This is typically initiated using computationally less expensive molecular mechanics methods, followed by geometry optimization of the most stable conformers using more accurate quantum chemical methods like DFT. This approach provides insights into the preferred spatial arrangements of the atoms.

The five-membered dihydrofuran ring in 2,3-dihydro-1-benzofuran is not planar and can undergo conformational changes through a process called pseudorotation. This process involves low-energy puckering of the ring through various "envelope" and "twist" conformations. Studying the pseudorotation pathway and the energy barriers between different conformers is essential for understanding the dynamic behavior of the ring system, which can influence its interaction with other molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. scienceopen.com By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For benzofuran derivatives, which are important intermediates in the synthesis of more complex heterocyclic systems, modeling reaction pathways can provide valuable insights for optimizing synthetic routes. researchgate.netnih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

Computational methods are widely used to predict spectroscopic data, which can be a powerful tool for confirming the structure of a synthesized compound.

NMR Chemical Shift Prediction: One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical chemical shifts. These calculated values, when compared to experimental data, can help to confirm the proposed structure of this compound and assign the signals in its NMR spectra.

At present, there are no published computational studies that report the predicted NMR chemical shifts for this compound.

Advanced Applications in Organic Synthesis and Material Science

5-Bromo-3-methyl-2,3-dihydro-1-benzofuran (B6236528) as a Versatile Synthetic Building Block

The structure of this compound, featuring a bromine atom on the aromatic ring, suggests its utility as a key intermediate in organic synthesis. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

The 2,3-dihydrobenzofuran (B1216630) skeleton is a core component of many natural products, including various lignans (B1203133) and neolignans. Although specific synthetic routes starting from this compound are not prominently reported, its structure is analogous to intermediates used in the synthesis of such compounds. Synthetic chemists often utilize halogenated precursors to build up the complex carbon skeletons required for natural product synthesis. For instance, palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings on the bromo-substituted position could be employed to forge critical carbon-carbon bonds, extending the molecular structure.

The dihydrobenzofuran unit serves as a rigid and structurally defined scaffold. By leveraging the reactivity of the bromine atom, chemists can append various molecular fragments, leading to diverse and complex architectures. This modular approach is central to diversity-oriented synthesis, where a common core is elaborated into a library of related compounds for screening in drug discovery or materials science. The methyl group at the 3-position introduces a specific stereocenter, which can be crucial for directing subsequent reactions or for the final three-dimensional shape and biological activity of the target molecule.

Rational Design of Functional Materials Incorporating Dihydrobenzofuran Units

Dihydrobenzofuran derivatives are explored for their potential in creating functional materials due to their electronic and structural properties. The incorporation of this scaffold can influence the final properties of polymers and optoelectronic materials.

Benzofuran (B130515) and its derivatives have been investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These applications stem from the π-conjugated system of the benzofuran core. While the dihydro- form interrupts this conjugation, the aromatic portion of this compound can still be functionalized with electronically active groups. Theoretical and experimental studies on related benzofuran derivatives have explored their photophysical properties, including HOMO-LUMO energy gaps and nonlinear optical (NLO) properties, which are critical for optoelectronic applications. The bromine atom allows for the attachment of donor or acceptor groups, which can be used to tune the electronic properties of the resulting materials.

Benzofuran derivatives can serve as synthons in polymer chemistry. Although specific examples using this compound as a monomer are not detailed, its structure is suitable for polymerization reactions. For example, the bromo-functionality could be converted into other reactive groups, such as a boronic ester, making it suitable for Suzuki polycondensation. The resulting polymers could possess unique thermal or optical properties conferred by the incorporated dihydrobenzofuran units. The synthesis of thermally stable polymers containing furan (B31954) rings in their main chain has been an area of active research.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Highly Selective Transformations

The functionalization of the 2,3-dihydrobenzofuran (B1216630) core, particularly for a substituted compound like 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran (B6236528), is heavily reliant on the development of advanced catalytic systems. Current research into the synthesis of the dihydrobenzofuran skeleton provides a roadmap for future derivatization strategies. Transition-metal catalysis, particularly with palladium and rhodium, has proven effective for constructing the core ring system and offers significant potential for post-synthetic modifications. organic-chemistry.orgnih.govnih.gov

Future efforts will likely focus on catalyst-controlled C-H functionalization, a powerful strategy that allows for the direct modification of the aromatic and heterocyclic rings without the need for pre-functionalized starting materials. acs.org For instance, palladium-catalyzed C-H activation has been used for C-O cyclization to form dibenzofurans and could be adapted for intermolecular couplings on the this compound scaffold. nih.govnih.gov Similarly, rhodium-catalyzed C-H insertion reactions, which have been used to create the dihydrobenzofuran ring enantioselectively, could be explored for further diversification. acs.orgacs.org

The development of catalysts that can selectively activate specific C-H bonds on the molecule—for example, at the C4, C6, or C7 positions of the benzene (B151609) ring or the C2 position of the dihydrofuran ring—will be a key challenge. Achieving high levels of regio-, diastereo-, and enantioselectivity will be paramount. acs.org This will involve the design of bespoke ligands that can precisely control the coordination environment of the metal center.

Catalytic System Reaction Type Key Features Potential Application for this compound
Palladium(II) AcetateC-H Activation / C-O CyclizationEnables direct formation of C-O bonds from C-H bonds. nih.govnih.govFurther functionalization of the aromatic ring via C-H activation.
Rhodium(II) CatalystsEnantioselective C-H InsertionAllows for the creation of chiral centers with high enantiomeric excess. acs.orgacs.orgAsymmetric derivatization at the C2 position.
Palladium(0) ComplexesAlkene CarboalkoxylationCouples allylphenols with aryl triflates to form functionalized dihydrobenzofurans. nih.govCross-coupling reactions at the bromine-substituted C5 position.
Rhodium(III) CatalystsC-H Activation / CarbooxygenationRedox-neutral [3 + 2] annulation for constructing the dihydrobenzofuran core. organic-chemistry.orgAnnulation reactions to build fused ring systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms are set to revolutionize the way derivatives of this compound are synthesized and screened. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved mixing, and superior heat transfer. mtak.hu These features are particularly beneficial for reactions that are highly exothermic or involve hazardous or unstable intermediates. mtak.hu

The integration of this compound into automated flow systems would enable the rapid generation of a library of derivatives. akjournals.com By systematically varying reaction partners and conditions, researchers can efficiently explore the chemical space around the core scaffold. Automated platforms can perform multi-step syntheses without the need to isolate intermediates, significantly reducing manual labor and accelerating discovery timelines. researchgate.netnih.gov For example, a flow reactor could be programmed to perform a Suzuki coupling at the C5-bromo position, followed by a C-H functionalization at another site on the ring in a continuous, uninterrupted sequence. akjournals.com This approach is invaluable for creating compound libraries for medicinal chemistry or materials science applications.

Exploration of Photoredox and Electrochemistry in Derivatization

Photoredox catalysis and electrochemistry offer powerful, sustainable alternatives to traditional thermal methods for chemical synthesis. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions, often at room temperature. acs.org

Photoredox catalysis can facilitate reactions that are difficult to achieve with conventional methods. For instance, the photoredox-catalyzed decarboxylative alkylation of benzofurans has been demonstrated, suggesting a potential route for introducing alkyl groups onto the this compound scaffold. researchgate.net This methodology could be explored to couple the dihydrobenzofuran with a wide range of carboxylic acid-derived radical precursors.

Electrochemistry provides another avenue for novel transformations, avoiding the need for chemical oxidants or reductants and thus minimizing waste. nih.gov The electrochemical synthesis of benzofuran (B130515) derivatives has been achieved through the oxidative intramolecular cyclization of 2-alkynylphenols in the presence of platinum electrodes. acs.orgnih.govnih.gov Another electrochemical method involves the oxidation of catechols, which then participate in Michael addition reactions to form the benzofuran ring system. acs.org Future research could adapt these principles to the derivatization of this compound, for example, by using electrochemistry to mediate coupling reactions at the bromo-position or to functionalize the electron-rich aromatic ring.

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time without altering the reaction mixture, are indispensable tools for this purpose. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be employed directly within the reaction vessel using specialized probes.

Applying these techniques to reactions involving this compound would provide invaluable data. For example, in-situ NMR could be used to track the consumption of the starting material and the formation of products and byproducts during a catalytic C-H activation reaction, yielding precise kinetic information. This data helps in optimizing reaction conditions like catalyst loading, temperature, and concentration. Furthermore, these methods can help identify short-lived catalytic intermediates that are key to the reaction mechanism but are undetectable by conventional offline analysis.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of chemical synthesis. These computational tools can predict the outcome of unknown reactions, suggest optimal reaction conditions, and even design complete multi-step synthetic routes. mit.edustanford.edunih.gov

For this compound, AI platforms can be used to screen virtual libraries of potential reactants and catalysts to predict which combinations are most likely to yield a desired derivative. Neural network models, trained on vast databases of millions of published reactions, can recommend the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.govacs.org This approach significantly reduces the trial-and-error experimentation required in the lab.

Q & A

Q. What are the key structural and physicochemical properties of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran?

The compound has the molecular formula C₈H₇BrO (MW: 199.05 g/mol) and a CAS registry number of 66826-78-5. Its structure consists of a benzofuran core with a bromine atom at position 5, a methyl group at position 3, and a dihydro (saturated) furan ring. Key physical properties include a melting point range of 35–38°C and solubility in organic solvents like dichloromethane. Analytical data (e.g., NMR, MS) confirm its purity and structural integrity .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves bromination of a precursor such as 3-methyl-2,3-dihydro-1-benzofuran using N-bromosuccinimide (NBS) in dichloromethane. Reaction conditions (e.g., temperature, stoichiometry) are optimized to minimize byproducts. Post-synthesis purification via column chromatography ensures >97% purity. Intermediate steps may include catalytic hydrogenation or cyclization to form the dihydrobenzofuran scaffold .

Q. How is the compound characterized to confirm its structure and purity?

Characterization employs NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring saturation, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. X-ray crystallography (using programs like SHELXL) may resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can the bromine substituent in this compound be leveraged for further functionalization?

The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions. For example, coupling with a Grignard reagent introduces alkyl/aryl groups. Alternatively, palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables C–C or C–N bond formation. Reaction monitoring via TLC and GC-MS ensures controlled progression .

Q. What crystallographic tools and methodologies are recommended for analyzing this compound?

Single-crystal X-ray diffraction using SHELX or ORTEP-3 software is ideal for determining bond angles, torsion angles, and intermolecular interactions (e.g., Br···Br contacts or C–H···O hydrogen bonds). Hirshfeld surface analysis quantifies non-covalent interactions, critical for understanding packing motifs and stability .

Q. How does the methyl group at position 3 influence the compound's reactivity and bioactivity?

The methyl group enhances steric hindrance, reducing reactivity at the adjacent position but stabilizing intermediates in substitution reactions. In biological contexts, it may improve lipophilicity, enhancing membrane permeability. Comparative studies with non-methylated analogs (e.g., 5-bromo-2,3-dihydro-1-benzofuran) reveal differences in enzyme inhibition or receptor binding .

Q. What strategies are effective in resolving contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological standardization (e.g., using IC₅₀ values across multiple assays) and structural analogs (e.g., fluorinated or chlorinated derivatives) help isolate structure-activity relationships. Computational docking (e.g., AutoDock) predicts binding modes to validate experimental results .

Q. How can derivatives of this compound be optimized for pharmaceutical applications?

Rational design involves introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects or biodegradable linkers (e.g., ester groups) for prodrug strategies. Pharmacokinetic profiling (e.g., LogP, metabolic stability) and toxicity screening (Ames test) prioritize candidates. Co-crystallization with target proteins (e.g., kinases) guides further optimization .

Methodological Resources

  • Synthesis Optimization : Use NBS in anhydrous DCM under nitrogen .
  • Crystallography : SHELXL for refinement; ORTEP-3 for visualization .
  • Bioassays : Pair in vitro cytotoxicity (MTT assay) with in silico ADMET predictions .

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